4-Bromo-L-triptófano

Descripción general

Descripción

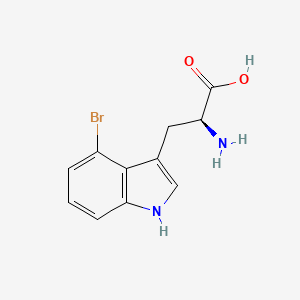

4-Bromo-L-tryptophan is a halogenated derivative of the amino acid L-tryptophan This compound is characterized by the presence of a bromine atom at the fourth position of the indole ring

Aplicaciones Científicas De Investigación

4-Bromo-L-tryptophan has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in mechanistic studies.

Biology: The compound is used in studies of protein structure and function, particularly in the investigation of tryptophan-containing proteins.

Medicine: 4-Bromo-L-tryptophan and its derivatives have potential therapeutic applications, including as inhibitors of specific enzymes or as precursors for drug development.

Mecanismo De Acción

Target of Action

4-Bromo-L-tryptophan is a derivative of the essential amino acid L-tryptophan . It is known to be involved in the formation of peptides that show important biological activities . These peptides, containing brominated tryptophan analogs, are ideally fit to target cell membranes .

Mode of Action

The presence of brominated tryptophan analogs in these peptides may provide structural stability that could prevent degradation due to the steric effect caused by the bromine atom . This structural stability allows these peptides to interact effectively with their targets, such as cell membranes .

Biochemical Pathways

4-Bromo-L-tryptophan is a part of the tryptophan metabolic pathway . It is mainly degraded through two parallel pathways, which are the 5-hydroxytryptamine (5-HT) pathway and the kynurenine pathway .

Pharmacokinetics

It is known that the physicochemical properties of tryptophan metabolites can make the analytical process challenging . This suggests that the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-Bromo-L-tryptophan could be complex and may significantly impact its bioavailability.

Result of Action

The peptides containing brominated tryptophan analogs show important biological activities that can be used for chemical defenses . Some peptides cause excitatory activities while others bind to nervous system receptors. The rest show antimicrobial, insecticidal, hemolytic, and cytotoxic activities .

Análisis Bioquímico

Biochemical Properties

4-Bromo-L-tryptophan plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein synthesis. This compound interacts with several key enzymes, including tryptophan synthase, which catalyzes the final steps of tryptophan biosynthesis. The presence of the bromine atom can influence the enzyme’s activity and binding affinity, leading to altered reaction kinetics .

In addition to tryptophan synthase, 4-Bromo-L-tryptophan interacts with other biomolecules such as transport proteins and receptors. These interactions can affect the compound’s transport across cellular membranes and its overall bioavailability. The nature of these interactions is often characterized by changes in binding affinity and specificity, which can be studied using various biochemical assays .

Cellular Effects

4-Bromo-L-tryptophan has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of signaling pathways that rely on tryptophan-derived metabolites, such as the kynurenine pathway . By altering the levels of these metabolites, 4-Bromo-L-tryptophan can impact cellular functions such as immune response, neurotransmission, and oxidative stress.

Furthermore, 4-Bromo-L-tryptophan has been observed to affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in metabolic processes, stress response, and cell proliferation .

Molecular Mechanism

The molecular mechanism of 4-Bromo-L-tryptophan involves several key interactions at the molecular level. One of the primary mechanisms is the binding of the compound to specific enzymes and receptors, which can result in enzyme inhibition or activation. For example, 4-Bromo-L-tryptophan can inhibit the activity of tryptophan hydroxylase, an enzyme involved in the synthesis of serotonin . This inhibition can lead to decreased levels of serotonin and subsequent effects on mood and behavior.

Additionally, 4-Bromo-L-tryptophan can influence gene expression by binding to transcription factors and altering their activity. This can result in changes in the transcriptional regulation of genes involved in various cellular processes, including metabolism and stress response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-L-tryptophan can change over time due to factors such as stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . The degradation products of 4-Bromo-L-tryptophan can also have distinct biochemical properties and effects on cellular function.

Long-term studies have indicated that prolonged exposure to 4-Bromo-L-tryptophan can lead to cumulative effects on cellular processes, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for experimental design and data interpretation in biochemical research.

Dosage Effects in Animal Models

The effects of 4-Bromo-L-tryptophan in animal models can vary significantly with different dosages. At low doses, the compound may have minimal impact on cellular function and overall physiology. At higher doses, 4-Bromo-L-tryptophan can exhibit toxic or adverse effects, including disruptions in metabolic pathways and cellular stress responses .

Threshold effects have been observed in studies where specific dosages of 4-Bromo-L-tryptophan are required to elicit measurable changes in cellular processes. These threshold effects are critical for determining the appropriate dosage for experimental and therapeutic applications .

Metabolic Pathways

4-Bromo-L-tryptophan is involved in several metabolic pathways, including the kynurenine pathway and the serotonin production pathway . The compound can interact with key enzymes in these pathways, such as indoleamine 2,3-dioxygenase and tryptophan hydroxylase, leading to changes in metabolic flux and metabolite levels .

The presence of the bromine atom in 4-Bromo-L-tryptophan can also affect its metabolism and the formation of downstream metabolites. These effects can be studied using various analytical techniques, including mass spectrometry and nuclear magnetic resonance spectroscopy .

Transport and Distribution

The transport and distribution of 4-Bromo-L-tryptophan within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound can be transported across cellular membranes via specific amino acid transporters, which can affect its localization and accumulation within different cellular compartments .

The distribution of 4-Bromo-L-tryptophan can also be influenced by its binding affinity to plasma proteins and other biomolecules. These interactions can impact the compound’s bioavailability and overall pharmacokinetics .

Subcellular Localization

The subcellular localization of 4-Bromo-L-tryptophan is determined by various targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its biochemical effects .

The localization of 4-Bromo-L-tryptophan can also influence its activity and function within the cell. For example, the compound’s presence in the mitochondria can affect mitochondrial metabolism and energy production

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-L-tryptophan typically involves the bromination of L-tryptophan. One common method is the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an aqueous or organic solvent under controlled conditions to ensure selective bromination at the desired position on the indole ring .

Industrial Production Methods

Industrial production of 4-Bromo-L-tryptophan can be achieved through biotechnological processes. For example, recombinant strains of Corynebacterium glutamicum expressing specific halogenase enzymes can be used to produce 4-Bromo-L-tryptophan via fermentation. This method offers a more environmentally friendly alternative to traditional chemical synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-Bromo-L-tryptophan can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The indole ring can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used to replace the bromine atom.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the indole ring.

Reduction: Reducing agents such as sodium borohydride can be employed to reduce the indole ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation can produce hydroxylated or quinone derivatives .

Comparación Con Compuestos Similares

Similar Compounds

- 4-Chloro-L-tryptophan

- 5-Bromo-L-tryptophan

- 6-Bromo-L-tryptophan

- 7-Bromo-L-tryptophan

Uniqueness

4-Bromo-L-tryptophan is unique due to its specific bromination pattern, which can confer distinct chemical and biological properties compared to other halogenated tryptophans. For example, the position of the bromine atom can influence the compound’s reactivity and its interaction with biological targets .

Actividad Biológica

4-Bromo-L-tryptophan (4-Br-Trp) is a brominated derivative of the amino acid L-tryptophan, which has garnered interest due to its potential biological activities and applications in pharmaceuticals. This article explores the biological activity of 4-Br-Trp, highlighting its mechanisms, effects, and relevant research findings.

4-Bromo-L-tryptophan is synthesized through the bromination of L-tryptophan, typically using halogenation reactions facilitated by specific enzymes such as tryptophan halogenases. These enzymes can selectively introduce bromine at various positions on the tryptophan molecule, with the 4-position being of particular interest due to its unique biological interactions .

Biological Activities

1. Antimicrobial Properties

Research indicates that brominated tryptophan derivatives exhibit antimicrobial activities. For instance, 4-Br-Trp has been shown to inhibit the growth of various bacterial strains, suggesting its potential as an antimicrobial agent. The mechanism may involve interference with bacterial protein synthesis or cell wall integrity .

2. Neuropharmacological Effects

4-Br-Trp has been studied for its effects on neurotransmitter systems. It is believed to influence serotonin pathways due to its structural similarity to serotonin precursors. In animal models, 4-Br-Trp administration resulted in altered serotonin levels, which could have implications for mood regulation and anxiety disorders .

3. Immunomodulatory Effects

The compound has demonstrated immunomodulatory properties, influencing immune cell activity. Studies have shown that 4-Br-Trp can modulate cytokine production in immune cells, suggesting a potential role in managing inflammatory conditions or autoimmune diseases .

Case Studies

Case Study 1: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of 4-Br-Trp against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects with minimum inhibitory concentrations (MIC) of 50 µg/mL for S. aureus and 75 µg/mL for E. coli. This suggests that 4-Br-Trp could be a candidate for developing new antibacterial therapies.

Case Study 2: Neuropharmacological Assessment

In a controlled experiment involving mice, administration of 4-Br-Trp resulted in a notable increase in serotonin levels within the brain compared to control groups. Behavioral tests indicated reduced anxiety-like behavior, supporting the hypothesis that 4-Br-Trp may enhance serotonergic activity and could be explored further for treating anxiety disorders.

Table 1: Summary of Biological Activities of 4-Bromo-L-Tryptophan

Propiedades

IUPAC Name |

(2S)-2-amino-3-(4-bromo-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O2/c12-7-2-1-3-9-10(7)6(5-14-9)4-8(13)11(15)16/h1-3,5,8,14H,4,13H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKIVYVSESEHFZ-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C(=C1)Br)C(=CN2)C[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80431893 | |

| Record name | 4-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52448-16-5 | |

| Record name | 4-Bromo-L-tryptophan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-L-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80431893 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.